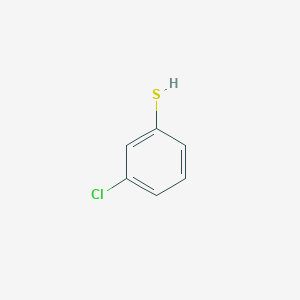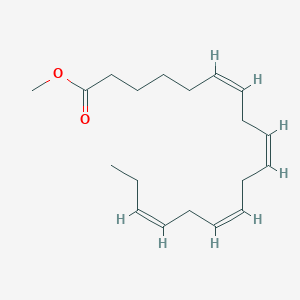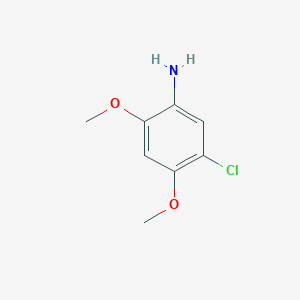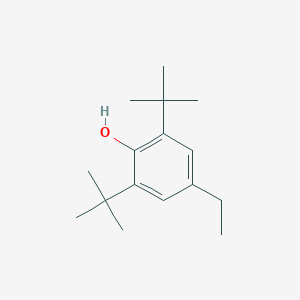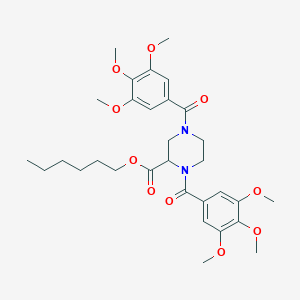
Hexyl 1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl 1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinecarboxylate, commonly known as C16, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a member of the piperazinecarboxylate family of compounds and has shown promising results in various areas of research.
Mécanisme D'action
C16 exerts its effects through the inhibition of various enzymes and pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. C16 also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Effets Biochimiques Et Physiologiques
C16 has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the migration and invasion of cancer cells. C16 has also been shown to reduce inflammation and oxidative stress in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
C16 has a number of advantages for use in laboratory experiments. It is a highly stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and high selectivity for cancer cells. However, one limitation of C16 is that it can be difficult to solubilize in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on C16. One area of interest is the development of novel formulations and delivery methods for C16, which could improve its solubility and bioavailability. Another area of interest is the investigation of the potential use of C16 in combination with other anti-cancer agents, which could improve its efficacy in cancer treatment. Additionally, further studies are needed to fully elucidate the mechanisms of action of C16, which could lead to the development of new therapeutic targets for cancer and other diseases.
Méthodes De Synthèse
C16 is synthesized through a multi-step process that involves the reaction of hexylamine with 3,4,5-trimethoxybenzoyl chloride, followed by the reaction of the resulting product with piperazinecarboxylic acid. The final product is purified through a series of chromatographic techniques to obtain a highly pure and stable compound.
Applications De Recherche Scientifique
C16 has been extensively studied for its potential applications in various areas of scientific research. It has been shown to have anti-cancer properties, as well as anti-inflammatory and anti-oxidant effects. C16 has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
129477-57-2 |
|---|---|
Nom du produit |
Hexyl 1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinecarboxylate |
Formule moléculaire |
C31H42N2O10 |
Poids moléculaire |
602.7 g/mol |
Nom IUPAC |
hexyl 1,4-bis(3,4,5-trimethoxybenzoyl)piperazine-2-carboxylate |
InChI |
InChI=1S/C31H42N2O10/c1-8-9-10-11-14-43-31(36)22-19-32(29(34)20-15-23(37-2)27(41-6)24(16-20)38-3)12-13-33(22)30(35)21-17-25(39-4)28(42-7)26(18-21)40-5/h15-18,22H,8-14,19H2,1-7H3 |
Clé InChI |
XBEQXYIHPVWOBO-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)C1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
SMILES canonique |
CCCCCCOC(=O)C1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Synonymes |
Hexyl 1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinecarboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



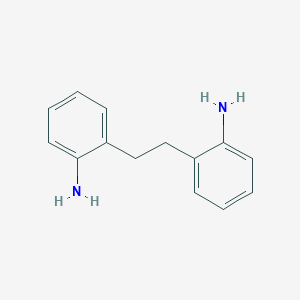
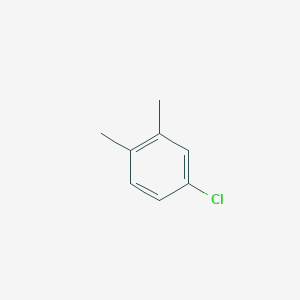
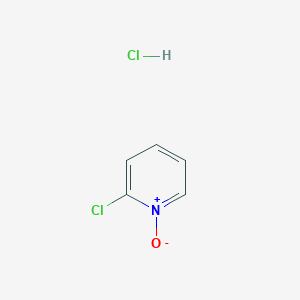
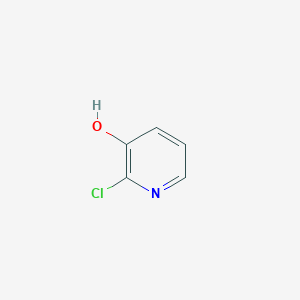
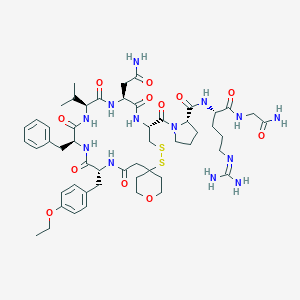
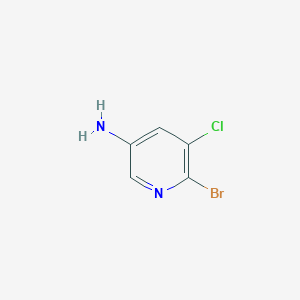

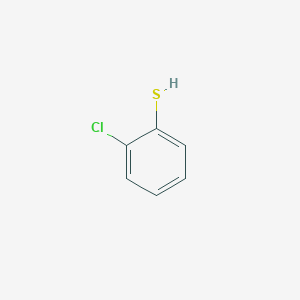
![Indeno[1,2-d]-1,3-dioxin, 4,4a,5,9b-tetrahydro-2,4-dimethyl-](/img/structure/B146424.png)
